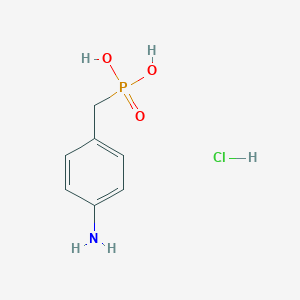
2-Methylimidazole-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylimidazole-d3 is a deuterated derivative of 2-Methylimidazole, an organic compound that is structurally related to imidazole. The chemical formula for this compound is C4H3D3N2, where three hydrogen atoms are replaced by deuterium. This compound is a white or colorless solid that is highly soluble in polar organic solvents and water. It is used as a precursor to a range of drugs and as a ligand in coordination chemistry .
Preparation Methods
2-Methylimidazole-d3 can be synthesized through the deuteration of 2-Methylimidazole. The typical synthetic route involves the condensation of glyoxal, ammonia, and acetaldehyde, followed by deuteration. The reaction conditions are mild, and the process can be carried out in the presence of a deuterium source such as deuterium oxide (D2O). Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
2-Methylimidazole-d3 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-Methyl-4,5-dihydroimidazole.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
2-Methylimidazole-d3 has a wide range of scientific research applications:
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used as a hardener or accelerator for epoxy resins and as an auxiliary agent for textile dyes.
Mechanism of Action
The mechanism of action of 2-Methylimidazole-d3 involves its role as a ligand in coordination chemistry. It can coordinate with metal ions to form stable complexes, which can then participate in various catalytic processes. In biological systems, it can mimic the coordination of histidine to heme complexes, thereby influencing enzyme activity and protein function .
Comparison with Similar Compounds
2-Methylimidazole-d3 is similar to other imidazole derivatives such as:
2-Methylimidazole: The non-deuterated form, used in similar applications but without the isotopic labeling.
4-Methylimidazole: Another methylated imidazole with different substitution patterns and reactivity.
5-Nitroimidazole: A nitro-substituted derivative used in the synthesis of antibiotics. The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in studies involving isotopic effects and mechanistic investigations.
Properties
CAS No. |
83413-07-4 |
|---|---|
Molecular Formula |
C₄H₃D₃N₂ |
Molecular Weight |
85.12 |
Synonyms |
2-(Methyl-d3)-1H-imidazole; 1H-2-Methylimidazole-d3; 2-Methyl-1H-imidazole-d3; 2MZ-d3; 2MZ-H-d3; 2MZ-PW-d3; Actiron 2MI-d3; Curezol 2MZ-d3; Curezol 2MZ-P-d3; Denka CN 25-d3; Epicure MI 2-d3; Epikure MI 2-d3; Imicure AMI 2-d3; NSC 21394-d3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid](/img/structure/B1144422.png)


